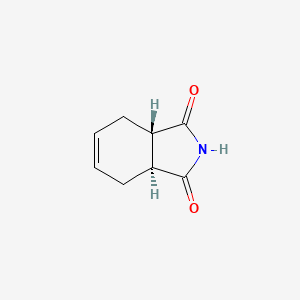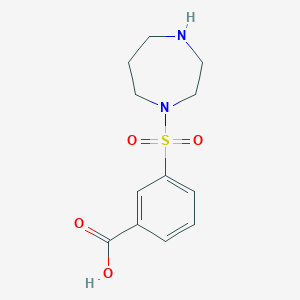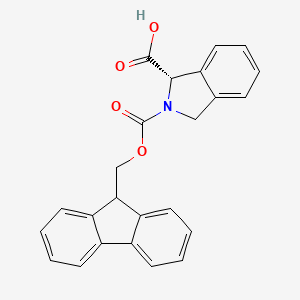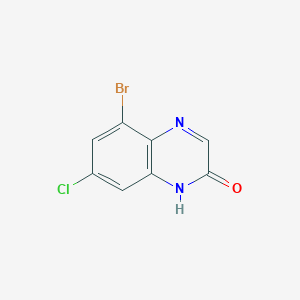
(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrahydrophthalimide is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is a derivative of phthalimide and is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by its pale yellow to light beige color and is often used as an intermediate in the synthesis of other chemical compounds .
Vorbereitungsmethoden
1,2,3,6-Tetrahydrophthalimide can be synthesized through several methods. One common method involves the reaction of 1,2,3,6-tetrahydrophthalic anhydride with ammonia gas. This process includes a low-temperature reaction (0-30°C) to form a reaction intermediate, followed by a dehydration ring-closing reaction to yield 1,2,3,6-tetrahydrophthalimide . This method is advantageous as it does not require solvents, making it environmentally friendly and energy-efficient.
Analyse Chemischer Reaktionen
1,2,3,6-Tetrahydrophthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrophthalic acid.
Reduction: It can be reduced to form tetrahydrophthalamic acid.
Substitution: The imide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetrahydrophthalimide has several applications in scientific research:
Wirkmechanismus
The precise mechanism of action of 1,2,3,6-Tetrahydrophthalimide is not fully understood. it is believed to act as an inhibitor of drug-metabolizing enzymes and cyclooxygenase-2 (COX-2). This inhibition may involve the interaction of the compound with the active sites of these enzymes, thereby preventing their normal function .
Vergleich Mit ähnlichen Verbindungen
1,2,3,6-Tetrahydrophthalimide is similar to other cyclic imides such as phthalimide and succinimide. it is unique due to its tetrahydro structure, which imparts different chemical and physical properties. Similar compounds include:
Phthalimide: Used in the synthesis of various organic compounds and as a precursor to phthalic acid.
Succinimide: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Tetrahydrophthalic anhydride: Used as an intermediate in the synthesis of tetrahydrophthalimide and other compounds
1,2,3,6-Tetrahydrophthalimide stands out due to its specific applications in enzyme inhibition and its environmentally friendly synthesis methods.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6-/m0/s1 |
InChI-Schlüssel |
CIFFBTOJCKSRJY-WDSKDSINSA-N |
Isomerische SMILES |
C1C=CC[C@H]2[C@H]1C(=O)NC2=O |
Kanonische SMILES |
C1C=CCC2C1C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)
![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)

![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)




![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


![N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13917067.png)
![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
